2-Phenyl-2-(pyridin-2-yl)acetonitrile
Overview
Description
Mechanism of Action
Target of Action
It is known to be a major metabolite of sc 15396 , which is an antigastrin that inhibits gastric secretion . Therefore, it may interact with similar targets.
Mode of Action
Given its relationship with SC 15396, it may also act as an inhibitor of gastric secretion .
Biochemical Pathways
As a metabolite of SC 15396, it may be involved in the regulation of gastric acid secretion .
Pharmacokinetics
It is known to be a metabolite of SC 15396, metabolized by the supernatant fraction of rat liver homogenate .
Result of Action
Given its relationship with sc 15396, it may contribute to the inhibition of gastric secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
SI-2 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of a core structure followed by the introduction of various functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.
Industrial Production Methods
While specific industrial production methods for SI-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
SI-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of SI-2.
Scientific Research Applications
SI-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of SRC-3 in various chemical processes.
Biology: Helps in understanding the biological pathways involving SRC-3.
Industry: May be used in the development of new cancer therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
SI-1: Another inhibitor of SRC-3 with similar properties but different potency.
EPH-116: A compound with similar inhibitory effects on SRC-3 but different chemical structure.
Uniqueness of SI-2
SI-2 is unique due to its high selectivity and potency in reducing SRC-3 activity. It has shown significant efficacy in inducing breast cancer cell death at low nanomolar concentrations, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-phenyl-2-pyridin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNYFPECZCGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863480 | |
Record name | Phenyl(pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to light brown powder; [Archer Daniels Midland MSDS] | |
Record name | Soy protein | |
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CAS No. |
5005-36-7, 30901-64-5, 9010-10-0 | |
Record name | α-Phenyl-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5005-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pyridylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005367 | |
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Record name | Phenylpyridine-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030901645 | |
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Record name | 5005-36-7 | |
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Record name | Proteins, soybean | |
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Record name | Proteins, soy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.733 | |
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Record name | α-phenylpyridine-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.343 | |
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Record name | 2-PYRIDYLPHENYLACETONITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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